molecular formula C10H12FN B169096 1-(3-fluorophenyl)Pyrrolidine CAS No. 139909-17-4

1-(3-fluorophenyl)Pyrrolidine

Cat. No. B169096
M. Wt: 165.21 g/mol
InChI Key: ZZFARUSNHHPINW-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)Pyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for 1-(3-fluorophenyl)Pyrrolidine is not available in the current literature.


Molecular Structure Analysis

The molecular structure of 1-(3-fluorophenyl)Pyrrolidine is characterized by a pyrrolidine ring attached to a phenyl ring at the 3-position . The phenyl ring carries a fluorine atom at the 3-position . The exact molecular structure details specific to 1-(3-fluorophenyl)Pyrrolidine are not available in the current literature.


Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-(3-fluorophenyl)Pyrrolidine, are known to exhibit a wide range of chemical reactions . They are used as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The specific chemical reactions involving 1-(3-fluorophenyl)Pyrrolidine are not available in the current literature.

Scientific Research Applications

Chemosensor Development

1-(3-fluorophenyl)Pyrrolidine derivatives have been explored for their potential as chemosensors. For example, a study by Maity and Govindaraju (2010) highlights the synthesis of a pyrrolidine constrained bipyridyl-dansyl ionophore-fluorophore conjugate, which acts as a selective chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Molecular Synthesis and Characterization

The compound 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a derivative of 1-(3-fluorophenyl)Pyrrolidine, was synthesized and characterized in a study by Murthy et al. (2017). This research highlights the molecule's potential in developing non-linear optics and as a lead compound for anti-cancer drugs (Murthy et al., 2017).

Crystal Structure Analysis

Sharma et al. (2013) synthesized a compound involving 1-(3-fluorophenyl)Pyrrolidine, which displayed a planar molecular structure except for one of the pyrrolidine rings. This study is significant for understanding the molecular conformation and crystal structure for further applications in chemical synthesis (Sharma et al., 2013).

Analytical Characterization

Dybek et al. (2019) conducted a study involving substances based on the 1,2-diarylethylamine template, including 1-(3-fluorophenyl)Pyrrolidine derivatives. The research provided comprehensive analytical characterizations, contributing to understanding these substances' chemical properties (Dybek et al., 2019).

Synthesis of Key Intermediates for Pharmaceutical Applications

Devine et al. (2002) highlighted the synthesis of a 4-fluorophenyl substituted oxazinone, a key intermediate in the synthesis of a potent NK1 receptor antagonist, demonstrating the compound's relevance in medicinal chemistry (Devine et al., 2002).

Fluorination and Lithiation Processes

Faigl et al. (1998) explored the lithiation of 1-(fluorophenyl)pyrroles, including those with a 3-fluorophenyl group. Their study shows the fluorine atom's special directing effect, contributing to the field of organic synthesis (Faigl et al., 1998).

Electromechanical Properties

Türkarslan et al. (2007) investigated a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene, enhancing its electrochromic properties. This research opens pathways for using such compounds in electrochromic devices (Türkarslan et al., 2007).

Fluorinated Pyrrolidines in Drug Synthesis

Pfund and Lequeux (2017) discussed the synthesis of fluoropyrrolidines, including those with 3-fluorophenyl groups, for their use in medicinal drugs and as organocatalysts, highlighting the compound's importance in pharmaceutical research (Pfund & Lequeux, 2017).

Future Directions

Pyrrolidines, including 1-(3-fluorophenyl)Pyrrolidine, are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the biological activities of 1-(3-fluorophenyl)Pyrrolidine and its potential applications in drug discovery .

properties

IUPAC Name

1-(3-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFARUSNHHPINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567178
Record name 1-(3-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)Pyrrolidine

CAS RN

139909-17-4
Record name 1-(3-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Kaloğlu, İ Özdemir - Catalysis Letters, 2023 - Springer
Six novel palladium N-heterocyclic carbene complexes bearing different ancillary ligands such as pyridine, 1-methylimidazole, 4,5-dimethylthiazole and 3-bromoquinoline have been …
Number of citations: 0 link.springer.com
VD Orlov, YV Kharchenko, IM Gella… - Chemistry of …, 2012 - Springer
The addition of N-arylmaleimides or dimethyl acetylenedicarboxylate to 2-imidazolideneacetophenones proceeds at the most nucleophilic carbon atom of the acetophenone derivatives …
Number of citations: 7 link.springer.com
BH Lipshutz, BA Frieman, CT Lee… - Chemistry–An Asian …, 2006 - Wiley Online Library
A study involving the relatively rare combination of heterogeneous catalysis conducted under microwave conditions is presented. Carbon–carbon bond formation, including Negishi and …
Number of citations: 70 onlinelibrary.wiley.com
MM Ahire, SB Mhaske - ACS omega, 2017 - ACS Publications
An N-heterocyclic carbene-catalyzed intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides has been developed. A delicate balance between the Stetter …
Number of citations: 14 pubs.acs.org
BA Frieman - 2006 - search.proquest.com
Group 10 metals, such as palladium and nickel, have a rich history in cross-coupling reactions for the formation of CC, CN, and CH bonds. Due in part to economics, nickel catalysts …
Number of citations: 1 search.proquest.com
W Wang, G Liang, Y Bai, L Bai, H Zhou, Y Yu… - Organic …, 2017 - arkat-usa.org
A novel base-promoted domino Michael/O-alkylation reaction of maleimides with γ-halogenated-β-ketoesters is described. A variety of new succinimide-substituted 3 (2H)-furanones …
Number of citations: 3 www.arkat-usa.org

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